N-(2-ethylphenyl)butanamide
Description
N-(2-ethylphenyl)butanamide is a secondary amide characterized by a butanamide backbone (CH₃CH₂CH₂CONH-) attached to a 2-ethylphenyl group. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound’s structure combines a hydrophobic ethyl substituent on the aromatic ring with a flexible butanoyl chain, influencing its physicochemical properties and biological interactions.
Key applications include its role as a tubulin inhibitor, as indicated in patent literature describing derivatives with anti-mitotic activity .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-ethylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-3-7-12(14)13-11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
QZYOAGZENJPAFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1CC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical behavior of butanamide derivatives is heavily influenced by substituents on the phenyl ring and the amide chain. Below is a comparative analysis of N-(2-ethylphenyl)butanamide and related compounds:
Table 1: Comparative Data for this compound and Analogs
Key Findings from Comparative Analysis
Electron-donating groups (e.g., ethyl in this compound) enhance hydrophobicity, improving membrane permeability .
Biological Activity: The quinolinyloxy substituent in N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide significantly boosts tubulin inhibition, likely due to π-π stacking and hydrogen bonding with the target protein . 4-Methoxybutyrylfentanyl exemplifies how divergent substituents (e.g., piperidinyl and methoxyphenyl) shift activity from tubulin inhibition to opioid receptor targeting .
Physicochemical Properties: Hydroxyl and acetyl groups (e.g., in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide and N-(4-acetylphenyl)butanamide) increase polarity, enhancing aqueous solubility but reducing lipid bilayer penetration . Bulky substituents (e.g., quinolinyloxy) may reduce metabolic degradation, extending half-life in vivo .
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